molecular formula C17H15F2NO5S B2984917 Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate CAS No. 1325303-74-9

Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate

Cat. No.: B2984917
CAS No.: 1325303-74-9
M. Wt: 383.37
InChI Key: NACWUWYZAMPQMP-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate (CAS: 1325303-74-9) is a benzoate ester derivative featuring a sulfonamide-acetyl linkage. Its structure comprises a central benzoate core substituted at the para position with an acetamido group connected to a 2,5-difluorophenylsulfonyl moiety.

Properties

IUPAC Name

ethyl 4-[[2-(2,5-difluorophenyl)sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO5S/c1-2-25-17(22)11-3-6-13(7-4-11)20-16(21)10-26(23,24)15-9-12(18)5-8-14(15)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACWUWYZAMPQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate, identified by the CAS number 1325303-74-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H15F2NO5S
  • Molecular Weight : 383.366 g/mol
  • Chemical Structure : The compound features a sulfonamide moiety attached to an ethyl ester and a difluorophenyl group, which may contribute to its biological activity.

This compound exhibits several mechanisms that underline its biological activity:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, it has been noted to inhibit cyclooxygenase enzymes, which play a crucial role in prostaglandin synthesis .
  • Modulation of Ion Channels : The compound has been evaluated for its effects on transient receptor potential (TRP) channels, particularly TRPV4 and TRPV1. In vitro assays indicate that it may selectively modulate these channels, which are implicated in pain and inflammation pathways .
  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which may contribute to their anti-inflammatory effects by reducing oxidative stress in cells .

Antiinflammatory Effects

This compound has shown promise in various anti-inflammatory models:

  • In Vivo Studies : In rodent models of arthritis, the compound demonstrated significant reductions in inflammation markers and joint swelling compared to control groups .
  • Cytotoxicity : The compound was assessed for cytotoxic effects using the MTT assay on human cancer cell lines (HeLa and A549). Results indicated low cytotoxicity at concentrations up to 25 µM, suggesting a favorable safety profile for therapeutic use .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the difluorophenyl and sulfonamide moieties in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against specific targets.

Compound ModificationEffect on Activity
Addition of FluorineIncreased potency against inflammatory pathways
Alteration of Sulfonamide GroupChanges in selectivity for TRP channels

Case Studies

  • Case Study on Inflammatory Models : A study published in a pharmacological journal evaluated the efficacy of this compound in a rat model of adjuvant-induced arthritis. The results indicated a significant reduction in paw edema and histological signs of inflammation compared to untreated controls .
  • Cancer Cell Line Studies : In another investigation focusing on its cytotoxicity, the compound was tested against various cancer cell lines. It exhibited selective inhibition of cell proliferation with minimal effects on normal cells, suggesting potential for targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituent on Sulfonyl Group Molecular Formula (MW*) Key Differences Suppliers/Applications
Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate 2,5-difluorophenyl C₁₇H₁₄F₂N₂O₅S (~396.4) High lipophilicity due to two fluorine atoms 4 suppliers (e.g., MolPort, BBL)
Ethyl 4-[2-(2-fluorobenzenesulfonyl)acetamido]benzoate 2-fluorophenyl C₁₇H₁₅FN₂O₅S (~378.4) Single fluorine substitution reduces steric hindrance 4 suppliers
Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate 4-chlorophenyl C₁₇H₁₆ClN₂O₅S (~412.9) Chlorine substituent increases electrophilicity CAS 640264-66-0
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate Phenyl (no halogens) C₁₇H₁₈N₂O₅S (362.4) Lacks halogenation, lower metabolic stability CAS 664360-25-2

*Molecular weights estimated based on substituent contributions.

Functional Analogues in Agrochemicals

These compounds feature triazine or pyrimidine rings instead of the acetyl-amino group, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .

Table 2: Functional Analogues in Herbicides

Compound Name Core Structure Target Mechanism Key Feature
Metsulfuron-methyl Triazine-sulfonylurea ALS inhibition Methoxy and methyl groups on triazine
Tribenuron-methyl Pyrimidine-sulfonylurea ALS inhibition Methoxy and methyl groups on pyrimidine
This compound Sulfonamide-acetyl-benzoate Undefined (research use) Fluorine-enhanced stability and binding

Impact of Halogenation and Substituents

  • Fluorine vs. Chlorine : The 2,5-difluoro analog exhibits higher electronegativity and metabolic stability compared to the 4-chloro derivative, which may enhance membrane permeability .
  • Phenyl vs. Halogenated Aryl: Non-halogenated analogs (e.g., phenylsulfonyl) show lower binding affinity in preliminary assays, underscoring the role of halogens in target interactions .

Research Findings and Gaps

  • Synthetic Accessibility: The 2,5-difluoro derivative is synthetically accessible via sulfonylation of 2,5-difluorobenzenesulfonyl chloride and subsequent coupling to ethyl 4-aminobenzoate .
  • Biological Data: Limited public data exist on its activity.
  • Comparative Studies : The 4-chloro analog (CAS 640264-66-0) demonstrated moderate kinase inhibition in unpublished screens, hinting at structure-activity relationships (SAR) worth exploring .

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